molecular formula C30H24FN5O6 B1243051 2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester

2-(2-{2-[5-Amino-2-(4-fluoro-phenyl)-6-oxo-6H-pyrimidin-1-yl]-acetylamino}-3-phenyl-propionyl)-benzooxazole-5-carboxylic acid methyl ester

Cat. No.: B1243051
M. Wt: 569.5 g/mol
InChI Key: YGRSMPVCBHOYMS-UHFFFAOYSA-N
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Description

Y-40613, chemically known as 2-[5-amino-2-(4-fluorophenyl)-1,6-dihydro-6-oxo-1-pyrimidinyl]-N-{1-[(5-methoxycarbonyl-2-benzoxazolyl)carbonyl]-2-phenylethyl}acetamide, is a specific chymase inhibitor. Chymase is a serine protease enzyme found in mast cells, and it plays a significant role in various inflammatory processes. Y-40613 has shown potential therapeutic applications, particularly in the treatment of atopic dermatitis and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-40613 involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving 4-fluorobenzaldehyde and guanidine, followed by cyclization.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction using ammonia or an amine derivative.

    Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

    Benzoxazole Derivative Addition: The final step involves coupling the pyrimidine core with the benzoxazole derivative through a carbamate linkage.

Industrial Production Methods

Industrial production of Y-40613 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Y-40613 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Y-40613 has a wide range of scientific research applications, including:

Mechanism of Action

Y-40613 exerts its effects by specifically inhibiting chymase, a serine protease enzyme. The inhibition of chymase leads to:

Comparison with Similar Compounds

Similar Compounds

    ONO-WH-236: Another chymase inhibitor with similar therapeutic applications.

    SUN13834: A chymase inhibitor currently in clinical trials for atopic dermatitis.

    AEBSF (4-(2-Aminoethyl) benzenesulfonyl fluoride): A serine protease inhibitor with broader specificity .

Uniqueness of Y-40613

Y-40613 is unique due to its high specificity for chymase and its dual mechanism of action, which includes both the inhibition of chymase-dependent immunoglobulin E production and the reduction of itching sensations. This dual action makes it particularly effective in treating conditions like atopic dermatitis .

Properties

Molecular Formula

C30H24FN5O6

Molecular Weight

569.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[5-amino-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetyl]amino]-3-phenylpropanoyl]-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C30H24FN5O6/c1-41-30(40)19-9-12-24-22(14-19)35-28(42-24)26(38)23(13-17-5-3-2-4-6-17)34-25(37)16-36-27(33-15-21(32)29(36)39)18-7-10-20(31)11-8-18/h2-12,14-15,23H,13,16,32H2,1H3,(H,34,37)

InChI Key

YGRSMPVCBHOYMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)C(=O)C(CC3=CC=CC=C3)NC(=O)CN4C(=NC=C(C4=O)N)C5=CC=C(C=C5)F

Synonyms

(2-(5-amino-2-(4-fluorophenyl)-1,6-dihydro-6-oxo-1-pyrimidinyl)-N-(1-((5-methoxycarbonyl-2-benzoxazolyl)carbonyl)-2-phenylethyl)acetamide)
Y-40613

Origin of Product

United States

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